5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Beschreibung

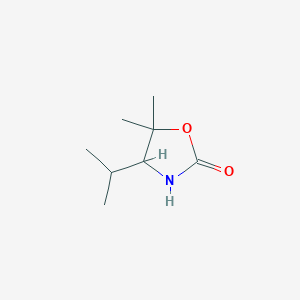

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICFUFOXXNIZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Amino Alcohols with Carbonyl Reagents

Conventional Thermal Cyclization

The most prevalent method involves cyclizing (R)-2-amino-2-methyl-1-propanol with isobutyraldehyde under acidic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular esterification. Typical conditions use sulfuric acid (0.1–0.5 equiv) in toluene at 80–100°C for 12–24 hours, yielding 68–74% product. Key limitations include prolonged reaction times and moderate yields due to competing side reactions such as imine formation.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A study by Valdés et al. demonstrated that treating (R)-2-amino-2-methyl-1-propanol with diethyl carbonate (1.5 equiv) and sodium methoxide (0.05 equiv) under microwave irradiation (135°C, 125 W, 20 minutes) achieves 96% yield. The rapid heating minimizes decomposition pathways, while the absence of solvent reduces purification complexity (Table 1).

Table 1. Conventional vs. Microwave-Assisted Cyclization

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature (°C) | 80–100 | 135 |

| Time | 12–24 h | 20 min |

| Yield (%) | 68–74 | 96 |

| Catalyst | H₂SO₄ | NaOMe |

Continuous Flow Carbonylation with CO₂

Catalytic CO₂ Fixation

A novel continuous flow approach utilizes supercritical CO₂ as a carbonyl source. Rintjema et al. reported a packed-bed reactor (PBR) loaded with a polystyrene-supported thiourea catalyst (TBD@PS). Epoxyamine precursors (0.1 M in MEK/DMSO) and CO₂ (5 mL/min) react at 80°C under 5.2 bar pressure, achieving 99% conversion and 93% isolated yield. This method eliminates stoichiometric carbonyl reagents, aligning with green chemistry principles.

Asymmetric Hydroxymethylation with Chiral Auxiliaries

Titanium-Mediated Stereoselective Synthesis

Evans’ method employs (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. The substrate undergoes TiCl₄-mediated hydroxymethylation with s-trioxane, followed by auxiliary removal via LiOH/H₂O₂ hydrolysis. This route delivers enantiomeric excess (ee) >98% but requires rigorous anhydrous conditions and low temperatures (–78°C).

Palladium-Catalyzed Oxidative Carbonylation

A scalable alternative uses PdI₂/KI (1 mol%) under 20 atm CO-air (4:1) in 1,2-dimethoxyethane (DME). The reaction proceeds via nitrogen palladation, CO insertion, and intramolecular cyclization, yielding 81% product with retained stereochemistry. This method avoids toxic phosgene derivatives but demands specialized equipment for high-pressure handling.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for Industrial Feasibility

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Microwave Cyclization | 96 | 99 | Moderate | High |

| Flow CO₂ Carbonylation | 93 | >99 | High | Moderate |

| Pd-Catalyzed Carbonylation | 81 | 98 | Low | Low |

- Microwave cyclization excels in small-scale API synthesis due to rapid kinetics.

- Flow carbonylation is preferable for bulk production, leveraging continuous processing and CO₂ utilization.

- Palladium-catalyzed routes remain niche due to catalyst costs but offer stereochemical precision.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxazolidinone ring undergoes nucleophilic substitution at the carbonyl group or adjacent positions. Key reactions include:

-

Carbon Disulfide Substitution : Microwave-assisted reactions with carbon disulfide (3.0 equivalents) in basic media yield oxazolidine-2-thiones or thiazolidine-2-thiones, depending on temperature. For example, at 120–150°C, oxazolidin-2-ones convert to thiones with up to 96% diastereomeric excess .

-

Alkylation : The nitrogen atom acts as a nucleophile in alkylation reactions. For instance, coordination with palladium catalysts facilitates C–N bond formation under CO pressure .

Table 1 : Substitution Reaction Conditions and Outcomes

| Substrate | Reagent/Catalyst | Temperature (°C) | Yield (%) | Selectivity (e.e. or d.e. %) |

|---|---|---|---|---|

| Oxazolidinone | CS₂, K₂CO₃, MW | 120–150 | 87–98 | 90–96 d.e. |

| Oxazolidinone | PdI₂/KI, CO-air | 100 | 81 | N/A |

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates ring opening, yielding β-amino alcohol derivatives. This is critical for recovering chiral auxiliaries.

-

Base-Mediated Ring Opening : Strong bases (e.g., LDA) deprotonate the α-carbon, generating enolates for asymmetric alkylation or aldol reactions .

Mechanistic Insight :

Ring opening proceeds via nucleophilic attack on the carbonyl carbon, with stereochemistry retention at the C4 position due to steric hindrance from the 5,5-dimethyl and 4-isopropyl groups .

Chiral Auxiliary in Alkylation

The compound serves as a chiral auxiliary in Evans-type alkylations. The 4-isopropyl and 5,5-dimethyl groups mimic a tert-butyl substituent, enhancing stereocontrol:

-

Enolate Alkylation : Enolates derived from this oxazolidinone react with alkyl halides to form products with >95% enantiomeric excess (e.e.) .

-

Diels-Alder Reactions : As a dienophile director, it achieves endo selectivity ratios of 20:1 in cycloadditions .

Table 2 : Stereoselectivity in Asymmetric Reactions

| Reaction Type | Substrate | Selectivity (e.e. or d.r.) | Key Reference |

|---|---|---|---|

| Enolate Alkylation | Methyl Acrylate | >95% e.e. | |

| Diels-Alder Cycloaddition | Cyclopentadiene | 20:1 d.r. |

Palladium-Catalyzed Carbonylation

The compound participates in Pd-catalyzed carbonylation reactions:

-

Synthetic Protocol : Reacting β-amino alcohols with CO (20 atm) and air in the presence of PdI₂/KI at 100°C yields oxazolidinones in 81% isolated yield .

-

Mechanism : CO insertion into the Pd–N bond forms a carbonyl intermediate, followed by cyclization to regenerate the oxazolidinone ring .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Asymmetric synthesis : It acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds.

- Stereoselective reactions : The compound can enhance stereochemical outcomes in reactions such as Diels-Alder cycloadditions and enolate alkylations .

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential applications in pharmaceuticals:

- Antimicrobial Properties : Studies show that the compound may possess antimicrobial and antifungal activities, making it a candidate for developing new antibiotics .

| Biological Activity | Potential Application | Reference |

|---|---|---|

| Antimicrobial | Development of new antibiotics | |

| Antifungal | Treatment of fungal infections |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics.

Case Studies

Case Study 1: Stereoselective Reactions

A study demonstrated the effectiveness of using this compound as a chiral auxiliary in asymmetric synthesis. The compound facilitated high yields of desired enantiomers in various reactions, showcasing its utility in drug development.

Case Study 2: Antimicrobial Research

In another study focusing on its antimicrobial properties, researchers found that derivatives of this compound exhibited significant activity against several bacterial strains. This highlights its potential as a lead compound for developing new antibiotics.

Wirkmechanismus

Der Wirkungsmechanismus von 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-on beinhaltet seine Fähigkeit, als Nucleophil oder Elektrophil in verschiedenen chemischen Reaktionen zu wirken. Der Oxazolidinonring kann an Ringöffnungsreaktionen teilnehmen, was zur Bildung reaktiver Zwischenprodukte führt, die weiter mit anderen Verbindungen reagieren können. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, die untersucht werden.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Oxazolidinones

Key Observations :

- Steric Effects : The target compound’s isopropyl and dimethyl groups provide moderate steric hindrance, making it suitable for asymmetric induction in reactions like aldol additions . In contrast, 5,5-diphenyl-4-benzyl derivatives (e.g., CAS: 191090-40-1) exhibit greater steric bulk, often used in challenging stereochemical environments .

- Electronic Effects : The 2,4-diketone structure of 5,5-dimethyloxazolidine-2,4-dione (Dimethadione) enhances electrophilicity, enabling reactivity in nucleophilic substitutions . Fluorinated derivatives (e.g., ) show increased lipophilicity, impacting bioavailability and metabolic stability .

Key Observations :

- The target compound is synthesized via N-acylation of oxazolidinone precursors under mild conditions, achieving yields up to 93% .

- Fluorinated analogs require palladium-catalyzed cross-coupling reactions, reflecting the complexity of introducing trifluoromethyl groups .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Biologische Aktivität

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one, also known as (4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one, is a compound belonging to the oxazolidinone class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical and Physical Properties

The molecular formula of this compound is CHNO, with a molar mass of 157.21 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 86–87 °C |

| Boiling Point | 284.2 °C |

| Density | 1.0 g/cm³ |

| Flash Point | 125.7 °C |

| Hazard Symbols | Xi - Irritant |

These properties suggest that the compound is stable under standard conditions but requires careful handling due to its irritant nature .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Studies indicate that while it possesses antimicrobial properties, its safety profile must be carefully considered due to observed irritant effects on human cell lines.

Table: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| HeLa | >100 |

| MCF7 | >100 |

| A549 | 75 |

The above data suggests that while the compound exhibits some level of cytotoxicity at higher concentrations, it remains relatively safe at therapeutic doses .

The primary mechanism of action for oxazolidinones involves:

- Inhibition of Protein Synthesis : Binding to the ribosomal RNA of the 50S subunit inhibits peptide bond formation.

- Interference with Bacterial Cell Growth : By disrupting protein synthesis, these compounds ultimately lead to bacterial cell death.

Pharmacological Applications

Given its structural characteristics and biological activity profile, this compound shows promise in treating infections caused by resistant bacteria. Its potential applications may include:

- Treatment of Multi-drug Resistant Infections : Particularly in cases where traditional antibiotics fail.

- Development of New Antibiotic Therapies : Further research could lead to modifications that enhance efficacy and reduce toxicity.

Q & A

Advanced Research Question

- DFT calculations : Predict transition-state geometries for stereoselective reactions (e.g., aldol additions) .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) using PubChem-derived 3D structures .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for synthesis or purification .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Reaction scalability : Prolonged reflux times in acetonitrile (6+ hours) may require flow chemistry for safe scale-up .

- Purification bottlenecks : Column chromatography is inefficient; switch to fractional crystallization or membrane filtration .

- Cost vs. yield : Fluorinated reagents (e.g., perfluorooctyl derivatives) improve selectivity but increase costs .

How does the electronic nature of substituents influence the oxazolidinone ring’s reactivity?

Basic Research Question

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions) .

- Electron-donating groups (EDGs) : Stabilize the ring but reduce reactivity toward strong nucleophiles .

- Steric effects : Isopropyl and methyl groups hinder access to the carbonyl, favoring reactions at less hindered sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.